molecular formula C9H11BrOZn B6333802 3-Methoxyphenethylzinc bromide CAS No. 1142232-31-2

3-Methoxyphenethylzinc bromide

Cat. No.: B6333802
CAS No.: 1142232-31-2
M. Wt: 280.5 g/mol
InChI Key: HTHYEUJTNMKHMV-UHFFFAOYSA-M
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Description

3-Methoxyphenethylzinc bromide is an organozinc compound that is widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyphenethylzinc bromide can be synthesized through the reaction of 3-methoxyphenethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

3-Methoxyphenethyl bromide+Zn3-Methoxyphenethylzinc bromide\text{3-Methoxyphenethyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-Methoxyphenethyl bromide+Zn→3-Methoxyphenethylzinc bromide

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyphenethylzinc bromide primarily undergoes nucleophilic addition reactions. It can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. This makes it a valuable reagent in the formation of complex organic molecules.

Common Reagents and Conditions:

    Electrophiles: Aldehydes, ketones, and esters.

    Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the organozinc compound.

    Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation.

Major Products: The major products formed from reactions involving this compound are often alcohols or other functionalized organic compounds, depending on the electrophile used.

Scientific Research Applications

3-Methoxyphenethylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: It can be used to modify biomolecules for research purposes.

    Medicine: Its derivatives may have potential therapeutic applications.

    Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 3-Methoxyphenethylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition reactions.

Comparison with Similar Compounds

    3-Methoxyphenethyl bromide: The precursor to 3-Methoxyphenethylzinc bromide.

    Phenethylzinc bromide: A similar organozinc compound without the methoxy group.

    3-Methoxyphenylmagnesium bromide: A Grignard reagent with similar reactivity.

Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its reactivity and selectivity in organic synthesis. This makes it a valuable reagent for specific transformations that may not be achievable with other organozinc or Grignard reagents.

Properties

IUPAC Name

bromozinc(1+);1-ethyl-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.BrH.Zn/c1-3-8-5-4-6-9(7-8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHYEUJTNMKHMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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